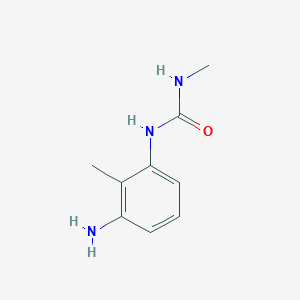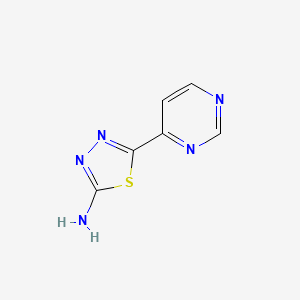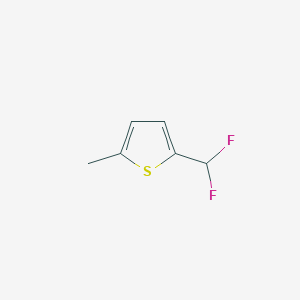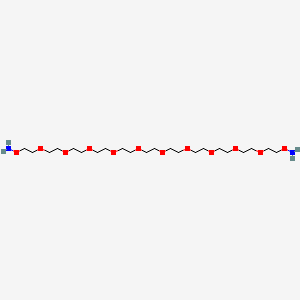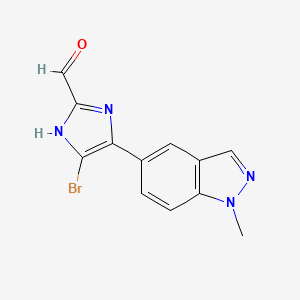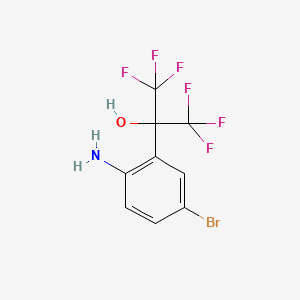
2-(1-Methyl-4-piperidyl)thiazole-5-boronic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methyl-4-piperidyl)thiazole-5-boronic acid is a compound that features a thiazole ring substituted with a boronic acid group and a piperidyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a thiazole derivative with a boronic acid reagent under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as crystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Methyl-4-piperidyl)thiazole-5-boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are typical for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling can produce various substituted thiazoles, while oxidation can yield boronic esters.
Aplicaciones Científicas De Investigación
2-(1-Methyl-4-piperidyl)thiazole-5-boronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the development of probes for biological studies, such as enzyme inhibitors or receptor ligands.
Industry: The compound can be used in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(1-Methyl-4-piperidyl)thiazole-5-boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The thiazole ring can interact with various biological targets, influencing pathways such as signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole-4-boronic acid: Similar structure but lacks the piperidyl group.
2-(1-Methyl-4-piperidyl)thiazole: Similar structure but lacks the boronic acid group.
Piperidine derivatives: Compounds containing the piperidine ring but different substituents.
Uniqueness
2-(1-Methyl-4-piperidyl)thiazole-5-boronic acid is unique due to the combination of the thiazole ring, piperidyl group, and boronic acid group. This combination provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H15BN2O2S |
|---|---|
Peso molecular |
226.11 g/mol |
Nombre IUPAC |
[2-(1-methylpiperidin-4-yl)-1,3-thiazol-5-yl]boronic acid |
InChI |
InChI=1S/C9H15BN2O2S/c1-12-4-2-7(3-5-12)9-11-6-8(15-9)10(13)14/h6-7,13-14H,2-5H2,1H3 |
Clave InChI |
ZTIIUZIJPPUKHV-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=C(S1)C2CCN(CC2)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


